4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-3-1-8(2-4-9)11(18)15-13-17-16-12(21-13)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHWYAAUKFUXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. The bromination of the benzamide moiety is achieved using bromine in the presence of a suitable catalyst. Subsequent steps involve the construction of the oxadiazole ring and the attachment of the dioxin moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and material science.
Biology: Biologically, 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.
Medicine: In the medical field, this compound has been studied for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure allows for the creation of novel compounds with diverse applications.
Mechanism of Action
The mechanism by which 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The bromine atom and benzamide group play crucial roles in binding to receptors and enzymes, modulating biological pathways. The oxadiazole ring contributes to the compound's stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Benzamide Derivatives
Compound 21 (N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) :
Compound 26 (N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-bromobenzamide) :
Substituent Variations on the Benzamide Ring
- Compound 20 (4-Isopropoxy Substitution) : Introduces steric bulk, which may hinder target binding .
- Compound 22 (3-Methoxy Substitution) : Moderate yield (35%) with electron-donating effects .
Heterocyclic Core Modifications
LMM5 and LMM11 (Sulfamoyl-Benzamide Derivatives) :
BK47332 (N-[5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl]Acetamide) :
Data Tables
Discussion of Structural Influences
- Dihydrodioxin Position : The 5,6-dihydro configuration in the target compound may confer distinct conformational flexibility compared to 2,3-dihydro isomers, affecting binding to biological targets .
- Bromine vs.
- Heterocyclic Replacements : Thiophene (Compound 26) introduces π-π stacking capability, while sulfamoyl groups (LMM series) enable hydrogen bonding, highlighting the tunability of 1,3,4-oxadiazoles for diverse applications .
Biological Activity
The compound 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel derivative within the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.3 g/mol. The structure features a bromine substituent on the benzamide moiety and an oxadiazole ring fused with a dihydro-dioxin structure , which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in various cancer cell lines. The mechanisms often involve the inhibition of critical enzymes and pathways associated with cancer cell proliferation.
- Antimicrobial Properties : Some derivatives show efficacy against bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.
Anticancer Mechanisms
The anticancer activity of this compound may be attributed to several mechanisms:
-
Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
- Targeting Growth Factors : It interferes with growth factor signaling pathways that are crucial for tumor growth and survival.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:
- A study published in Nature Reviews indicated that compounds similar to this compound demonstrate significant cytotoxicity against breast and lung cancer cell lines .
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 4-bromo... | 10 | Breast Cancer | Inhibition of HDAC |
| 4-bromo... | 15 | Lung Cancer | Induction of apoptosis |
| Other Oxadiazole Derivative | 8 | Colon Cancer | Inhibition of thymidylate synthase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
